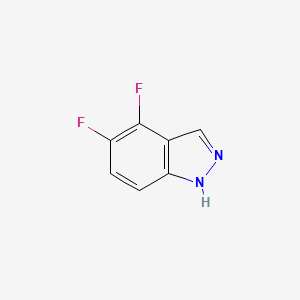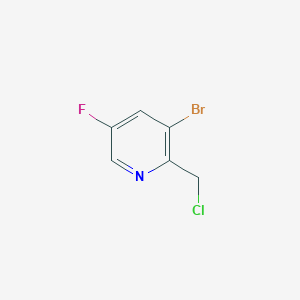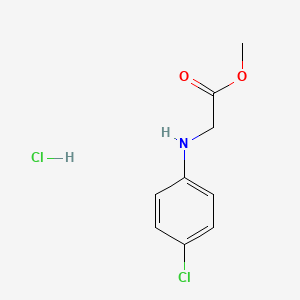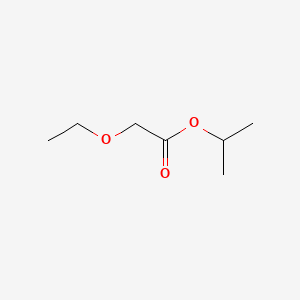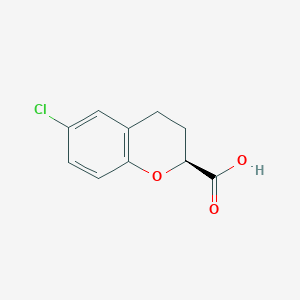
(S)-6-Chlorochroman-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Chlorochroman-2-carboxylicacid is a chiral compound belonging to the class of chroman derivatives It is characterized by the presence of a chlorine atom at the 6th position of the chroman ring and a carboxylic acid group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chlorochroman-2-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chroman ring, which can be derived from phenol derivatives.
Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-6-Chlorochroman-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 6-chlorochroman-2-one.
Reduction: Formation of 6-chlorochroman-2-methanol.
Substitution: Formation of 6-azidochroman-2-carboxylicacid.
Wissenschaftliche Forschungsanwendungen
(S)-6-Chlorochroman-2-carboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving chroman derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-6-Chlorochroman-2-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways, such as superoxide dismutase and peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It modulates the activity of these targets, leading to reduced oxidative damage and inflammation. The carboxylic acid group plays a crucial role in binding to the active sites of enzymes, while the chlorine atom enhances the compound’s lipophilicity and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
6-Chlorochroman-2-carboxylicacid: Lacks the chiral center, making it less selective in biological applications.
6-Bromochroman-2-carboxylicacid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
6-Chlorochroman-2-methanol: A reduced form with an alcohol group, exhibiting different chemical properties and applications.
Uniqueness: (S)-6-Chlorochroman-2-carboxylicacid stands out due to its chiral nature, which imparts higher selectivity and potency in biological systems. The presence of both the chlorine atom and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H9ClO3 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
(2S)-6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
UIVQVPBZOASIML-VIFPVBQESA-N |
Isomerische SMILES |
C1CC2=C(C=CC(=C2)Cl)O[C@@H]1C(=O)O |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


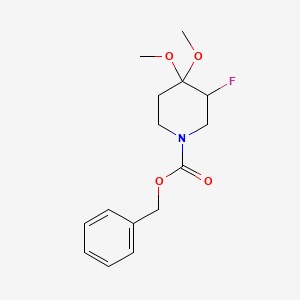
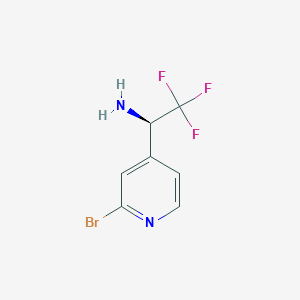
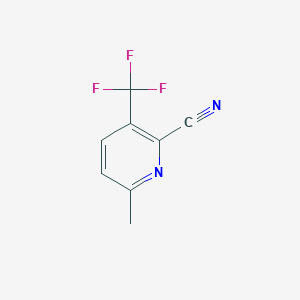
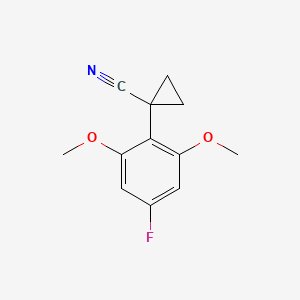
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)

![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)
